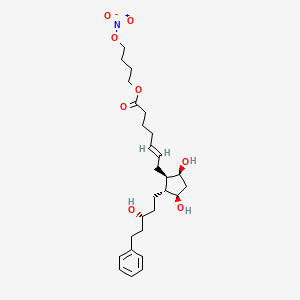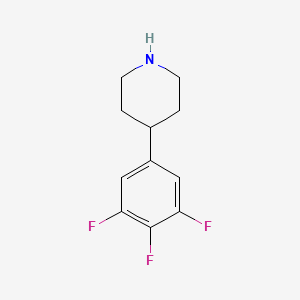
(E)-Latanoprostene Bunod
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Latanoprostene Bunod is a prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension. It is a nitric oxide-donating prostaglandin F2α analog that helps to reduce intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Latanoprostene Bunod involves multiple steps, starting from commercially available prostaglandin F2α. The key steps include esterification, reduction, and nitration reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Latanoprostene Bunod undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the prostaglandin structure.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nitrating agents like nitric acid. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various prostaglandin derivatives, each with different pharmacological properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-Latanoprostene Bunod is used as a model compound to study the synthesis and reactivity of prostaglandin analogs.
Biology
In biological research, it is used to study the mechanisms of intraocular pressure regulation and the role of nitric oxide in ocular physiology.
Medicine
Medically, this compound is used to treat glaucoma and ocular hypertension. It is also being investigated for its potential use in other conditions where nitric oxide donation could be beneficial.
Industry
In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting intraocular pressure and other nitric oxide-related pathways.
Mécanisme D'action
(E)-Latanoprostene Bunod exerts its effects by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways. The compound releases nitric oxide, which relaxes the trabecular meshwork and enhances outflow. Additionally, it acts on prostaglandin receptors to increase uveoscleral outflow.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost.
Uniqueness
What sets (E)-Latanoprostene Bunod apart is its dual mechanism of action involving both prostaglandin receptor activation and nitric oxide donation. This dual action makes it more effective in reducing intraocular pressure compared to other prostaglandin analogs.
Propriétés
Numéro CAS |
2099033-66-4 |
|---|---|
Formule moléculaire |
C27H41NO8 |
Poids moléculaire |
507.6 g/mol |
Nom IUPAC |
4-nitrooxybutyl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1+/t22-,23+,24+,25-,26+/m0/s1 |
Clé InChI |
LOVMMUBRQUFEAH-LMDVOQDDSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O |
SMILES canonique |
C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)

